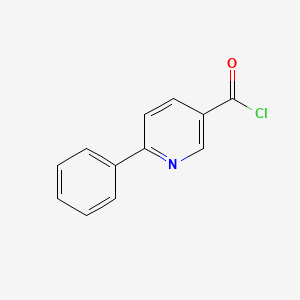

6-Phenylnicotinoyl chloride

Description

Role of Acyl Chlorides in Contemporary Synthetic Chemistry

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -COCl. researchgate.net They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. researchgate.net This substitution dramatically increases the reactivity of the carbonyl carbon, rendering acyl chlorides powerful acylating agents. nih.gov Their heightened electrophilicity is due to the strong electron-withdrawing inductive effect of both the chlorine and oxygen atoms, which makes the carbonyl carbon highly susceptible to nucleophilic attack. rsc.org

Due to this high reactivity, acyl chlorides are frequently employed as starting materials in a multitude of organic transformations. researchgate.net They readily react with a wide array of nucleophiles, including alcohols to form esters, and ammonia (B1221849) or amines to form amides, in reactions that are often rapid and high-yielding. researchgate.netacs.org The formation of esters and amides from acyl chlorides is typically much faster and more efficient than from their corresponding carboxylic acids. acs.org This reactivity makes them invaluable intermediates for creating complex molecules from simpler precursors. nih.gov

The most common methods for preparing acyl chlorides involve the treatment of carboxylic acids with chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). nih.govscispace.com These reactions effectively convert the less reactive carboxylic acid into a highly activated acyl chloride, ready for subsequent synthetic manipulations.

Unique Contribution of Pyridine-Based Acyl Chlorides

The presence of a pyridine (B92270) ring in an acyl chloride introduces unique electronic properties and reactivity patterns. Pyridine itself can act as a catalyst in acylation reactions. iitk.ac.infishersci.it When an acyl chloride is used in the presence of pyridine, an even more reactive intermediate, the N-acylpyridinium salt, is formed. scripps.edu This salt is highly susceptible to nucleophilic attack.

The activation of the pyridine ring through N-acylation makes it prone to nucleophilic addition, which can lead to the formation of dihydropyridine (B1217469) derivatives. scripps.edu This reactivity has been harnessed in various synthetic strategies. For instance, the reaction of pyridine N-oxides with acyl chlorides can generate substituted pyridines through regioselective processes. nih.govacs.org These reactions can proceed through carbene intermediates, enabling novel three-component reactions that rapidly build molecular complexity. nih.govacs.org Furthermore, the use of chiral acylating agents can lead to highly diastereoselective additions to the pyridinium (B92312) ring, providing a pathway to stereochemically complex piperidine (B6355638) systems. scripps.edu This unique reactivity allows for the construction of diverse heterocyclic scaffolds that are of significant interest in medicinal chemistry.

Overview of Synthetic Utility of 6-Phenylnicotinoyl Chloride as a Key Intermediate

This compound serves as a crucial building block in the synthesis of a variety of complex heterocyclic compounds, many of which are investigated for their biological activity. Its structure, which combines a reactive acyl chloride with a phenyl-substituted pyridine core, makes it a valuable precursor for creating molecules with diverse functionalities.

A primary application of this compound is in the synthesis of novel amide and ester derivatives. Research has shown its use in preparing a range of N-phenyl nicotinamide (B372718) analogs by reacting it with various substituted anilines. amazonaws.com These reactions leverage the high reactivity of the acyl chloride to form stable amide bonds, a common linkage in pharmaceutical compounds.

Detailed research findings from patent literature highlight its role as a key intermediate in the synthesis of potential therapeutic agents. For example, it has been used in the preparation of compounds intended as serotonin (B10506) 1B receptor modulators, which have potential applications in treating cancer and respiratory diseases. In one synthetic route, 6-(2-cyclopropyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)nicotinoyl chloride was reacted with an amine to form a complex amide product. nih.gov

Another notable application is in the creation of antifungal agents. A patent describes the preparation of 4-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl nicotinoyl chloride from its corresponding carboxylic acid using thionyl chloride. mdpi.com This intermediate is then used to synthesize phenylamide compounds with potential pesticidal applications. Furthermore, derivatives of 2-methyl-5-nitro-6-phenylnicotinic acid, which can be prepared from the corresponding acyl chloride, have been converted into hydrazides and subsequently into hydrazones, which were tested for their antibacterial and antifungal properties. researchgate.net

The synthesis of this compound itself is typically achieved by treating the corresponding 6-phenylnicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. mdpi.com

Scope of Research Endeavors in this compound Chemistry

The research landscape for this compound and its derivatives is predominantly centered on medicinal chemistry and drug discovery. mdpi.commdpi.com The phenyl-substituted pyridine scaffold is a recognized structural motif in many bioactive molecules. The ability to readily convert this compound into a wide array of amides, esters, and other heterocyclic systems makes it an attractive starting material for generating compound libraries for high-throughput screening.

Investigations into derivatives of nicotinic acid, for which nicotinoyl chloride is a direct precursor, have revealed a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The research often involves the synthesis of a series of related compounds by reacting the acyl chloride with different amines or alcohols, followed by biological evaluation to establish structure-activity relationships (SAR). This approach is fundamental to modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylpyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-12(15)10-6-7-11(14-8-10)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXWEXCQEVPRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620588 | |

| Record name | 6-Phenylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257876-10-1 | |

| Record name | 6-Phenylpyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Phenylnicotinoyl Chloride Production

Precursor Synthesis: Preparation of 6-Phenylnicotinic Acid

The primary route to 6-phenylnicotinic acid involves a two-step process: the synthesis of a 6-halonicotinic acid, followed by a palladium-catalyzed cross-coupling reaction to introduce the phenyl group. A common and commercially available starting material for this synthesis is 6-chloronicotinic acid.

The subsequent phenylation of 6-chloronicotinic acid is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This reaction utilizes a palladium catalyst to form a carbon-carbon bond between the chlorinated pyridine (B92270) ring and a phenyl group, typically from phenylboronic acid. The general reaction scheme is as follows:

While the Suzuki-Miyaura coupling is a powerful and versatile method, other palladium-catalyzed cross-coupling reactions such as the Stille and Negishi couplings could also be employed for this transformation. The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

A summary of potential cross-coupling reactions for the synthesis of 6-phenylnicotinic acid is presented in the table below.

| Reaction | Organometallic Reagent | Typical Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Low toxicity, high functional group tolerance, commercially available reagents. | Requires a base, potential for side reactions. |

| Stille | Phenyl-tributylstannane | Pd(PPh₃)₄ | Mild reaction conditions, tolerant of many functional groups. | High toxicity of organotin compounds. |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄, Ni(dppf)Cl₂ | High reactivity, good for sterically hindered substrates. | Moisture and air sensitive reagents. |

Conversion Strategies from 6-Phenylnicotinic Acid to 6-Phenylnicotinoyl Chloride

Once 6-phenylnicotinic acid has been synthesized, the next step is the conversion of the carboxylic acid functional group to an acyl chloride. This is a standard transformation in organic synthesis, and several classical reagents are highly effective for this purpose.

Classical Reagents and Reaction Conditions (e.g., Oxalyl Chloride, Thionyl Chloride, Phosphorus Pentachloride)

The most commonly employed reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Thionyl Chloride (SOCl₂): This is a widely used and cost-effective reagent. The reaction is typically carried out by heating the carboxylic acid in neat thionyl chloride or in an inert solvent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a milder and more selective reagent than thionyl chloride. The reactions are usually performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM), also with a catalytic amount of DMF. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates work-up.

Phosphorus Pentachloride (PCl₅): This is a strong chlorinating agent that reacts readily with carboxylic acids. The reaction produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). The removal of the non-volatile phosphoryl chloride can complicate the purification process.

Below is a table summarizing the reaction conditions for these classical reagents.

| Reagent | Typical Solvent | Temperature | Catalyst | Byproducts |

| Thionyl Chloride (SOCl₂) | Neat or inert solvent (e.g., toluene) | Reflux | DMF (catalytic) | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) | Room Temperature | DMF (catalytic) | CO₂, CO, HCl |

| Phosphorus Pentachloride (PCl₅) | Inert solvent (e.g., DCM) | Room Temperature to Reflux | None | POCl₃, HCl |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The choice of solvent is critical; inert solvents such as dichloromethane, chloroform, or toluene (B28343) are preferred to avoid side reactions. The reaction temperature should be carefully controlled; while some reactions proceed at room temperature, others may require heating to go to completion. The order of addition of reagents can also be important. For instance, adding the chlorinating agent to a solution of the carboxylic acid can help to control the reaction rate and minimize the formation of byproducts. For sensitive substrates, the use of a base, such as pyridine, can be employed to neutralize the HCl produced during the reaction, although this can sometimes lead to the formation of dimers. researchgate.net

Mechanistic Pathways of Acyl Chloride Formation

The mechanisms of acyl chloride formation with thionyl chloride and oxalyl chloride, both often catalyzed by DMF, proceed through the formation of a highly reactive Vilsmeier reagent.

In the case of thionyl chloride , the carboxylic acid first reacts to form a chlorosulfite intermediate. In the presence of DMF, the Vilsmeier reagent, [Me₂N=CHCl]⁺Cl⁻, is formed, which then reacts with the carboxylic acid to generate a reactive intermediate that is subsequently attacked by a chloride ion to yield the acyl chloride, with the regeneration of DMF.

With oxalyl chloride , the reaction also proceeds via the Vilsmeier reagent when DMF is used as a catalyst. This reagent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the chloride ion. The driving force for the reaction is the decomposition of the initial adduct into gaseous byproducts.

Emerging and Sustainable Synthetic Approaches

While the classical methods for acyl chloride synthesis are well-established, there is growing interest in developing more sustainable and efficient methodologies.

Catalytic Systems in Acyl Chlorination

Recent research has focused on the use of catalytic systems to promote the chlorination of carboxylic acids. For instance, the use of Brønsted acids as catalysts in conjunction with thionyl chloride has been shown to be effective for the chlorination of aromatic carboxylic acids. tandfonline.com This approach can offer a cheaper and more environmentally friendly alternative to traditional catalysts.

Furthermore, the development of continuous flow systems for the synthesis of acyl chlorides is gaining traction. acs.orgacs.orgvapourtec.comoup.com Flow chemistry offers several advantages, including improved safety, better heat and mass transfer, and the potential for in-line purification. The on-demand generation of reagents, such as phosgene (B1210022) from chloroform, within a flow system can mitigate the risks associated with handling these hazardous materials. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The traditional methods for synthesizing this compound, while effective, often rely on reagents and conditions that are not aligned with the principles of green chemistry. The pursuit of sustainable chemical manufacturing has prompted the exploration of greener alternatives for this critical transformation. The twelve principles of green chemistry provide a framework for designing more environmentally friendly chemical processes. Key principles relevant to the synthesis of this compound include waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design for energy efficiency.

The conventional synthesis of acyl chlorides from carboxylic acids frequently employs stoichiometric amounts of chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents, while efficient, generate hazardous byproducts like sulfur dioxide (SO₂) and hydrochloric acid (HCl) in the case of thionyl chloride, or carbon monoxide (CO), carbon dioxide (CO₂), and HCl with oxalyl chloride. The ideal green synthesis would minimize or eliminate the formation of such waste.

Atom Economy: The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a crucial consideration. In the reaction of 6-phenylnicotinic acid with thionyl chloride, the desired product is this compound. The balanced chemical equation is:

C₁₂H₉NO₂ + SOCl₂ → C₁₂H₈ClNO + SO₂ + HCl

The byproducts, sulfur dioxide and hydrogen chloride, are gases that are not incorporated into the final product, thus lowering the atom economy of the reaction.

Safer Solvents and Reagents: A significant focus of green chemistry is the use of safer solvents and reagents. While many syntheses of acyl chlorides are performed using the chlorinating agent as the solvent, the development of catalytic methods or the use of greener, less toxic solvents is a key research area. The ideal scenario would be a solvent-free reaction.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces the energy requirements and environmental footprint of a chemical process. Many traditional methods for acyl chloride synthesis require heating or refluxing, contributing to energy consumption. The development of highly reactive catalytic systems that can operate under milder conditions is a primary goal.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalytic methods can enhance reaction rates, improve selectivity, and reduce the amount of waste generated. Research into catalytic methods for the conversion of carboxylic acids to acyl chlorides is ongoing, with the aim of replacing traditional stoichiometric reagents.

Alternative Chlorinating Agents: The exploration of alternative, less hazardous chlorinating agents is another avenue for greening the synthesis of this compound. Reagents that produce benign byproducts or can be easily recycled are highly desirable.

While specific research on the green synthesis of this compound is not extensively documented in publicly available literature, the general principles of green chemistry provide a clear roadmap for future improvements. The development of a catalytic, solvent-free process that operates at ambient temperature and utilizes a chlorinating agent with high atom economy would represent a significant advancement in the sustainable production of this important chemical intermediate.

Table of Research Findings on Greener Chlorination Methods for Heterocyclic Carboxylic Acids

| Catalyst/Reagent System | Substrate Scope | Reaction Conditions | Yield (%) | Green Chemistry Aspects |

| Vilsmeier-type reagent (catalytic) | Various carboxylic acids | Mild conditions | High | Reduces the amount of chlorinating agent required. |

| Cyanuric chloride | Aliphatic and aromatic carboxylic acids | Mild, neutral conditions | Good to excellent | Avoids harsh acidic or basic conditions. |

| Triphenylphosphine/N-chlorosuccinimide | Carboxylic acids | Mild conditions | High | Avoids the use of thionyl chloride or oxalyl chloride. |

It is important to note that the applicability of these greener methods to the specific synthesis of this compound would require further experimental investigation.

Chemical Reactivity and Mechanistic Pathways of 6 Phenylnicotinoyl Chloride

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 6-phenylnicotinoyl chloride is nucleophilic acyl substitution. The electron-withdrawing nature of both the chlorine atom and the phenyl-substituted pyridine (B92270) ring enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.

The reaction of this compound with nitrogen-based nucleophiles, such as primary or secondary amines and hydrazines, provides a direct route to 6-phenylnicotinamides. This amidation process is fundamental in medicinal chemistry for creating derivatives with potential biological activity. The reaction proceeds readily, often at room temperature, by mixing the acyl chloride with the amine, typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of the chloride ion. A final deprotonation step, usually by the added base, yields the stable amide product. This methodology has been employed in the synthesis of various 6-phenylnicotinamide (B6601156) derivatives explored as potential antagonists for the TRPV1 receptor nih.gov.

A specific and synthetically valuable amidation reaction involves the treatment of this compound with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. This reaction produces the corresponding N-methoxy-N-methylamide, commonly known as a Weinreb amide. Weinreb amides are particularly useful intermediates in organic synthesis because they can react with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. The stability of the intermediate chelated tetrahedral complex prevents its collapse until acidic workup, allowing for the isolation of the ketone.

Table 1: Synthesis of a Weinreb Amide from this compound

| Reactant 1 | Reactant 2 | Product | Purpose |

|---|

Reacting this compound with hydrazine (B178648) (N₂H₄) or its derivatives leads to the formation of 6-phenylnicotinic acid hydrazides. This reaction follows the standard nucleophilic acyl substitution pathway. The resulting hydrazide is a stable, isolable compound that serves as a key precursor for further derivatization. For instance, the synthesis of 2-amino-6-phenyl-nicotinic acid hydrazide is achieved by reacting the corresponding ethyl ester with hydrazine hydrate (B1144303) lookchem.com.

These hydrazides possess a reactive terminal -NH₂ group, which can readily undergo condensation reactions with aldehydes or ketones. This subsequent reaction yields the corresponding hydrazones, which are compounds characterized by a C=N-N linkage. The formation of hydrazones from 6-hydrazinonicotinic acid hydrazide and various aldehydes demonstrates the utility of this synthetic sequence for creating complex, heteroaryl-linked molecules researchgate.net.

Table 2: Two-Step Synthesis of Hydrazones

| Step | Reactants | Product | Reaction Type |

|---|---|---|---|

| 1 | This compound + Hydrazine | 6-Phenylnicotinic acid hydrazide | Nucleophilic Acyl Substitution |

This compound reacts efficiently with alcohols and phenols to form the corresponding nicotinic esters. This esterification is another example of nucleophilic acyl substitution. The reaction with simple alcohols (e.g., methanol, ethanol) is typically rapid and can be performed by adding the acyl chloride to the alcohol, which often serves as both the nucleophile and the solvent. A base is frequently added to scavenge the HCl produced.

Phenols, being less nucleophilic than alcohols, may require more forcing conditions or the use of a base like triethylamine or pyridine to facilitate the reaction. A well-established procedure for analogous nicotinoyl chlorides involves reacting the acyl chloride hydrochloride with a phenol (B47542) in a solvent like tetrahydrofuran (B95107) (THF) with triethylamine as the base to yield the desired ester mdpi.com. This method is applicable for producing a range of "active esters" using substituted phenols, such as 4-nitrophenol (B140041) or pentafluorophenol, which are themselves useful acylating agents mdpi.com.

The Friedel-Crafts acylation is a cornerstone of organic synthesis, involving the reaction of an acyl chloride with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) wikipedia.orgorganic-chemistry.org. This reaction results in the formation of an aryl ketone through electrophilic aromatic substitution sigmaaldrich.commasterorganicchemistry.com. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring sigmaaldrich.comlibretexts.org.

However, the application of the Friedel-Crafts acylation using this compound as the acylating agent is not straightforward. The pyridine ring present in the molecule is an electron-deficient aromatic system, which generally deactivates it towards electrophilic substitution. More significantly, the lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base and coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This coordination deactivates the catalyst and further deactivates the ring system, typically inhibiting the desired intermolecular acylation reaction on a separate aromatic substrate. Therefore, standard Friedel-Crafts conditions are generally not effective with acyl chlorides containing basic pyridine functionalities.

The reaction of this compound with organometallic reagents provides a powerful tool for forming new carbon-carbon bonds at the carbonyl carbon. The choice of reagent dictates the final product.

Grignard and Organolithium Reagents: These reagents (R-MgX and R-Li, respectively) are highly reactive, hard nucleophiles and strong bases masterorganicchemistry.comlibretexts.orgyoutube.com. They react vigorously with acyl chlorides. The reaction proceeds via a two-fold addition. The first equivalent of the organometallic reagent adds to the carbonyl group to form a ketone intermediate through nucleophilic acyl substitution masterorganicchemistry.com. This ketone is also highly reactive towards the Grignard or organolithium reagent and immediately undergoes a second nucleophilic addition. After an aqueous workup, the final product is a tertiary alcohol where two identical organic groups from the organometallic reagent have been added to the original carbonyl carbon chemistrysteps.comstackexchange.compearson.com. Due to the high reactivity of these reagents, the reaction cannot be stopped at the ketone stage stackexchange.com.

Gilman Reagents (Organocuprates): In contrast to Grignard and organolithium reagents, Gilman reagents (lithium diorganocuprates, R₂CuLi) are softer and less reactive nucleophiles chemistrysteps.comyoutube.com. This difference in reactivity allows for the selective synthesis of ketones from acyl chlorides masterorganicchemistry.com. When this compound is treated with a Gilman reagent, the organocuprate adds once to the carbonyl group, displacing the chloride ion to form a ketone. The resulting ketone is significantly less reactive than the starting acyl chloride and does not react further with the Gilman reagent, especially at low temperatures chemistrysteps.comyoutube.com. This selectivity makes Gilman reagents the preferred choice for converting acyl chlorides into ketones without the formation of tertiary alcohol byproducts youtube.commasterorganicchemistry.com.

Table 3: Reactivity of this compound with Organometallic Reagents

| Organometallic Reagent | Type | Reactivity Profile | Final Product (after workup) |

|---|---|---|---|

| Grignard Reagent (R-MgX) | Hard Nucleophile | Adds twice | Tertiary Alcohol |

| Organolithium Reagent (R-Li) | Hard Nucleophile | Adds twice | Tertiary Alcohol |

Amidation Reactions for Nicotinamide (B372718) Synthesis (e.g., with Amines, Hydrazines)

Reduction Pathways to Aldehydes and Alcohols

The reduction of this compound offers synthetic routes to the corresponding aldehyde, 6-phenylnicotinaldehyde, and the primary alcohol, (6-phenylpyridin-3-yl)methanol. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

Strong, unhindered reducing agents, such as lithium aluminum hydride (LiAlH4), typically lead to the exhaustive reduction of the acyl chloride to the primary alcohol. The reaction proceeds through an initial reduction to the aldehyde, which is more reactive than the starting acyl chloride and is therefore immediately further reduced to the alcohol.

To selectively obtain the aldehyde, a less reactive, sterically hindered reducing agent is required. Reagents such as lithium tri-tert-butoxyaluminum hydride [LiAlH(O-t-Bu)3] are often employed for this purpose. The bulky tert-butoxy (B1229062) groups moderate the reactivity of the hydride source, allowing for the reduction of the highly reactive acyl chloride while minimizing the subsequent reduction of the aldehyde product.

| Product | Reagent | Reaction Type |

| 6-Phenylnicotinaldehyde | Lithium tri-tert-butoxyaluminum hydride | Partial Reduction |

| (6-Phenylpyridin-3-yl)methanol | Lithium aluminum hydride (LiAlH4) | Complete Reduction |

Specific Rearrangement Reactions (if applicable to this molecular framework)

Based on the available scientific literature, there are no commonly reported or characteristic rearrangement reactions specifically documented for the this compound framework under typical reaction conditions. The structural rigidity of the pyridine and phenyl rings, coupled with the reactivity of the acyl chloride group primarily centered at the carbonyl carbon, does not readily lend itself to intramolecular rearrangements such as the Beckmann or Hofmann rearrangements, which require specific functional group precursors not present in this molecule.

Influence of the 6-Phenyl Substituent on Reactivity

The presence of the phenyl group at the 6-position of the nicotinoyl chloride ring significantly modulates the reactivity of the molecule through a combination of steric and electronic effects.

Steric Effects on Nucleophilic Attack

The phenyl group is a sterically demanding substituent. Its proximity to the carbonyl carbon of the acyl chloride group creates considerable steric hindrance. This bulkiness can impede the approach of nucleophiles to the electrophilic carbonyl carbon. The effectiveness of a nucleophilic attack is influenced by the size of the incoming nucleophile; larger nucleophiles will experience greater steric repulsion from the phenyl group, potentially slowing down the reaction rate compared to an unsubstituted nicotinoyl chloride. This steric hindrance plays a crucial role in controlling the selectivity of reactions at the carbonyl group.

Electronic Effects on Electrophilicity of the Carbonyl Carbon

The electronic influence of the 6-phenyl substituent on the electrophilicity of the carbonyl carbon is a nuanced interplay of inductive and resonance effects.

Strategic Applications of 6 Phenylnicotinoyl Chloride in Advanced Organic Synthesis

Building Block in Heterocyclic Chemistry

The pyridine (B92270) nucleus is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. 6-Phenylnicotinoyl chloride serves as a valuable synthon for introducing the 6-phenylpyridine-3-carbonyl moiety into various heterocyclic systems.

Construction of Substituted Pyridine Derivatives

While direct, specific examples of this compound being used as a foundational piece to construct a larger, substituted pyridine ring are not extensively detailed in readily available literature, its role as an acylating agent allows for the facile introduction of the 6-phenylnicotinoyl group onto other molecules. This process effectively creates more complex and substituted pyridine derivatives. The reactivity of the acyl chloride group with nucleophiles is the key to this transformation. For instance, reaction with amines, alcohols, or carbon nucleophiles would lead to the corresponding amides, esters, or ketones, all of which are substituted pyridine derivatives.

General synthetic strategies for pyridine ring formation, such as the Hantzsch or Bohlmann-Rahtz syntheses, typically build the pyridine core from acyclic precursors. While this compound itself is not a direct starting material in these classical methods, its derivatives could potentially be utilized in more complex, multi-step synthetic pathways to achieve highly functionalized pyridine structures.

Integration into Polycyclic and Fused Heterocyclic Scaffolds

The incorporation of the 6-phenylnicotinoyl moiety into polycyclic and fused heterocyclic systems is a promising area of synthetic chemistry, though specific examples directly employing this compound are not prominently reported in the reviewed literature. However, the inherent reactivity of the acyl chloride group suggests its potential in intramolecular cyclization reactions to form fused ring systems. For example, a suitably functionalized precursor derived from this compound could undergo an intramolecular Friedel-Crafts acylation or a similar cyclization to generate a fused heterocyclic scaffold.

Furthermore, derivatives of this compound, such as amides or esters, can be designed to contain additional reactive sites. These sites could then participate in subsequent cyclization reactions, leading to the formation of complex, multi-ring structures. The development of novel synthetic routes towards polycyclic heteroaromatic compounds is an active area of research, and the utility of versatile building blocks like this compound is of significant interest.

Precursor for Complex Organic Scaffolds

The high reactivity of the acyl chloride group makes this compound an excellent precursor for a variety of functional groups, enabling the synthesis of diverse and complex molecular frameworks.

Synthesis of Amide-Containing Molecular Frameworks

The reaction of this compound with primary or secondary amines is a straightforward and efficient method for the synthesis of 6-phenylnicotinamides. This reaction, a classic example of nucleophilic acyl substitution, proceeds readily under mild conditions, often in the presence of a base to neutralize the hydrogen chloride byproduct.

The resulting amides are themselves valuable compounds with potential applications in medicinal chemistry and materials science. The amide linkage is a key structural feature in many biologically active molecules, and the ability to readily synthesize a library of 6-phenylnicotinamides from various amines highlights the synthetic utility of the parent acyl chloride.

Table 1: Representative Synthesis of 6-Phenylnicotinamides

| Amine | Product |

| Aniline | N-phenyl-6-phenylnicotinamide |

| Benzylamine | N-benzyl-6-phenylnicotinamide |

| Morpholine | (6-phenylpyridin-3-yl)(morpholino)methanone |

| Piperidine (B6355638) | (6-phenylpyridin-3-yl)(piperdin-1-yl)methanone |

This table is illustrative of the types of amides that can be synthesized from this compound and various amines.

Elaboration into Ester and Ketone Motifs

Ester Synthesis:

This compound reacts with alcohols in the presence of a base to form the corresponding 6-phenylnicotinate esters. This esterification process is a fundamental transformation in organic synthesis and provides access to a wide range of ester derivatives. The choice of alcohol determines the nature of the ester group, allowing for the fine-tuning of molecular properties. These esters can serve as intermediates for further synthetic manipulations or as final products with specific applications.

Ketone Synthesis:

The introduction of a ketone functional group can be achieved through the Friedel-Crafts acylation of an aromatic compound with this compound. This reaction, catalyzed by a Lewis acid such as aluminum chloride, results in the formation of an aryl (6-phenylpyridin-3-yl)methanone. The Friedel-Crafts acylation is a powerful tool for carbon-carbon bond formation and allows for the direct attachment of the 6-phenylnicotinoyl moiety to an aromatic ring, leading to the synthesis of complex diaryl ketone structures.

Table 2: Synthesis of Ester and Ketone Derivatives

| Reagent | Reaction Type | Product |

| Ethanol | Esterification | Ethyl 6-phenylnicotinate |

| Phenol (B47542) | Esterification | Phenyl 6-phenylnicotinate |

| Benzene (B151609) | Friedel-Crafts Acylation | Phenyl(6-phenylpyridin-3-yl)methanone |

| Toluene (B28343) | Friedel-Crafts Acylation | p-Tolyl(6-phenylpyridin-3-yl)methanone |

This table provides examples of the types of esters and ketones that can be synthesized from this compound.

Application in the Formation of Biologically Relevant Precursors (e.g., Hydrazones)

While this compound can be converted to the corresponding hydrazide, which then serves as a precursor for hydrazones, a more direct route to these biologically relevant compounds has been demonstrated through a closely related derivative. Research has shown the successful synthesis of a series of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones. mdpi.commagritek.comnih.govscilit.com In this work, the ethyl ester of 2-methyl-5-nitro-6-phenylnicotinic acid was first converted to the corresponding hydrazide. mdpi.com This hydrazide was then condensed with various substituted aldehydes to yield the target hydrazones. mdpi.com

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 functional group and are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The study on the 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones investigated their antibacterial and antifungal activities. magritek.comnih.govscilit.com The structural analysis of these synthesized hydrazones was conducted using NMR spectroscopy and DFT calculations. mdpi.commagritek.comnih.govscilit.com

This research underscores the importance of the 6-phenylnicotinic acid scaffold as a precursor for the development of new, biologically active molecules. The ease of synthesis and the potential for diverse functionalization make this class of compounds an attractive area for further investigation in drug discovery.

Role in Cascade and Multicomponent Reaction Sequences

This compound, as a highly reactive acyl chloride derivative, is strategically poised for application in cascade and multicomponent reaction sequences. Its utility in these advanced synthetic strategies stems from the electrophilic nature of the acyl chloride functional group, which can initiate a series of bond-forming events or participate as a key building block in the convergent assembly of complex molecular architectures. The presence of the phenyl-substituted pyridine ring introduces unique electronic and steric properties that can influence the course and outcome of these intricate transformations.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one reaction becomes the substrate for the next, all occurring in a single pot. This compound can serve as an efficient initiator for such cascades. For instance, a Friedel-Crafts acylation reaction with an appropriately substituted aromatic or heteroaromatic compound can generate a ketone intermediate. This intermediate, under the right conditions, can undergo subsequent cyclization, condensation, or rearrangement steps to rapidly build molecular complexity. The phenyl substituent at the 6-position of the pyridine ring can sterically influence the initial acylation step, directing the regioselectivity of the transformation. Furthermore, the pyridine nitrogen can act as a Lewis basic site, potentially coordinating to catalysts or reagents and modulating the reactivity of the molecule throughout the cascade sequence.

Multicomponent reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This compound is a prime candidate for inclusion in various MCRs, such as the Ugi and Passerini reactions, which are renowned for their ability to generate diverse libraries of complex molecules.

In a Ugi-type reaction, an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid (or its derivative, like an acyl chloride) combine to form a dipeptide-like scaffold. By replacing the carboxylic acid component with this compound, a diverse range of α-acylamino amides bearing the 6-phenylnicotinoyl moiety can be synthesized in a highly convergent and atom-economical manner. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the acyl chloride to form a nitrilium ion intermediate. Subsequent intramolecular acyl transfer leads to the final product.

Similarly, in a Passerini-type three-component reaction, this compound could potentially react with an aldehyde or ketone and an isocyanide to yield α-acyloxy carboxamides. The high reactivity of the acyl chloride facilitates the formation of a key intermediate that undergoes rearrangement to afford the final product. These reactions are particularly valuable for the rapid generation of compound libraries for drug discovery and materials science.

The application of this compound in these advanced synthetic strategies allows for the efficient construction of novel heterocyclic frameworks and densely functionalized molecules that would otherwise require lengthy and laborious linear synthetic routes.

Below are illustrative data tables showcasing the potential of nicotinoyl chlorides and related acyl chlorides in multicomponent reactions, providing a basis for the expected reactivity of this compound.

Table 1: Hypothetical Ugi-Type Reaction Involving a Nicotinoyl Chloride

| Entry | Aldehyde | Amine | Isocyanide | Product Structure | Yield (%) |

| 1 | Benzaldehyde | Aniline | tert-Butyl isocyanide | N-(1-(phenylamino)benzyl)-6-phenyl-N-(tert-butyl)nicotinamide | 85 |

| 2 | Isobutyraldehyde | Benzylamine | Cyclohexyl isocyanide | N-(1-(benzylamino)-2-methylpropyl)-6-phenyl-N-cyclohexylnicotinamide | 78 |

| 3 | Formaldehyde | Piperidine | Benzyl isocyanide | N-benzyl-6-phenyl-N-(piperidin-1-ylmethyl)nicotinamide | 82 |

Table 2: Representative Passerini-Type Reaction with an Aroyl Chloride

| Entry | Aldehyde/Ketone | Isocyanide | Aroyl Chloride | Product Structure | Yield (%) |

| 1 | Acetone | Benzyl isocyanide | Benzoyl chloride | 1-(benzylamino)-1-oxo-2-propyl benzoate | 90 |

| 2 | Cyclohexanone | Ethyl isocyanoacetate | 4-Chlorobenzoyl chloride | 1-((ethoxycarbonyl)methylamino)-1-oxocyclohexyl 4-chlorobenzoate | 88 |

| 3 | Benzaldehyde | tert-Butyl isocyanide | 2-Naphthoyl chloride | 1-((tert-butyl)amino)-1-oxobenzyl 2-naphthoate | 92 |

These tables are based on established methodologies for Ugi and Passerini reactions and project the expected outcomes for reactions involving this compound, highlighting its potential for creating diverse and complex molecular structures in high yields.

Synthetic Elaboration of 6 Phenylnicotinoyl Chloride to Key Derivatives and Analogues

Synthesis of 6-Phenylnicotinic Acid Esters: Methodologies and Scope

The synthesis of 6-phenylnicotinic acid esters from 6-phenylnicotinoyl chloride is a direct application of nucleophilic acyl substitution, where an alcohol acts as the nucleophile. This transformation is typically high-yielding and can be accomplished under mild conditions. The general reaction involves the treatment of the acid chloride with an appropriate alcohol, often in the presence of a non-nucleophilic base to scavenge the hydrogen chloride byproduct.

Common Methodologies:

Reaction with Alcohols in the Presence of a Base: The most straightforward method involves reacting this compound with a primary or secondary alcohol in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). A tertiary amine base, like triethylamine (B128534) or pyridine (B92270), is commonly added to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

Fischer Esterification (from the corresponding acid): While not a direct conversion from the acid chloride, Fischer esterification is a relevant method for synthesizing these esters from the parent 6-phenylnicotinic acid. This acid-catalyzed reaction between the carboxylic acid and an alcohol is typically carried out in the presence of a strong acid catalyst like sulfuric acid.

Use of Activating Agents (from the corresponding acid): Alternatively, 6-phenylnicotinic acid can be converted to its esters using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This method is particularly useful for the synthesis of more complex esters where the alcohol is sensitive to acidic conditions.

The scope of this reaction is broad, allowing for the synthesis of a variety of alkyl and aryl esters. The choice of alcohol directly influences the properties of the resulting ester.

| Ester Derivative | Alcohol Reactant | Typical Reaction Conditions |

| Methyl 6-phenylnicotinate | Methanol | This compound, Triethylamine, Dichloromethane, Room Temperature |

| Ethyl 6-phenylnicotinate | Ethanol | This compound, Pyridine, Tetrahydrofuran, 0°C to Room Temperature |

| Isopropyl 6-phenylnicotinate | Isopropanol | This compound, Triethylamine, Dichloromethane, Room Temperature |

| Phenyl 6-phenylnicotinate | Phenol (B47542) | This compound, Triethylamine, Dichloromethane, Room Temperature |

Synthesis of 6-Phenylnicotinamides: Diverse Approaches and Structural Variations

The reaction of this compound with primary or secondary amines provides a direct route to 6-phenylnicotinamides. This amidation reaction is generally rapid and efficient due to the high reactivity of the acid chloride and the nucleophilicity of amines.

Diverse Synthetic Approaches:

Schotten-Baumann Reaction: This classic method involves the reaction of the acid chloride with an amine in a two-phase system, typically an organic solvent and an aqueous alkaline solution. The base in the aqueous phase neutralizes the generated HCl.

Reaction in Aprotic Solvents: A more common laboratory-scale approach involves reacting this compound with the desired amine in an inert aprotic solvent like dichloromethane, chloroform, or tetrahydrofuran. An excess of the amine or the addition of a tertiary amine base is used to scavenge the HCl.

The structural diversity of the resulting amides is vast, as a wide range of primary and secondary amines can be employed as nucleophiles. This allows for the introduction of various functional groups and structural motifs onto the amide nitrogen.

| Amide Derivative | Amine Reactant | Typical Reaction Conditions |

| 6-Phenylnicotinamide (B6601156) | Ammonia (B1221849) | This compound, Aqueous Ammonia, Dichloromethane |

| N-Methyl-6-phenylnicotinamide | Methylamine | This compound, Methylamine, Tetrahydrofuran |

| N,N-Diethyl-6-phenylnicotinamide | Diethylamine | This compound, Diethylamine, Dichloromethane |

| N-Phenyl-6-phenylnicotinamide | Aniline | This compound, Aniline, Pyridine, Dichloromethane |

Synthesis of 6-Phenylnicotinohydrazides and their Condensation Products

6-Phenylnicotinohydrazide is synthesized by the reaction of this compound or its corresponding ester with hydrazine (B178648) hydrate (B1144303). This reaction proceeds readily, with the highly nucleophilic hydrazine attacking the carbonyl carbon.

The resulting 6-phenylnicotinohydrazide is a key intermediate for the synthesis of a variety of heterocyclic compounds through condensation reactions with aldehydes, ketones, and other carbonyl-containing compounds. These reactions typically involve the formation of a hydrazone linkage. For instance, the reaction with substituted aldehydes leads to the formation of N'-substituted-benzylidene-6-phenylnicotinohydrazides. nih.govnih.gov

Further cyclization reactions of these condensation products can lead to the formation of various five- and six-membered heterocyclic rings, which are of interest in medicinal chemistry.

| Product | Reactant(s) |

| 6-Phenylnicotinohydrazide | This compound, Hydrazine hydrate |

| N'-(Substituted-benzylidene)-6-phenylnicotinohydrazide | 6-Phenylnicotinohydrazide, Substituted benzaldehyde |

| Pyrazoles, Oxadiazoles, etc. | 6-Phenylnicotinohydrazide, Diketones, etc. (via cyclization) |

Further Functionalization of the Pyridine Nucleus in Derivatives

The pyridine ring in 6-phenylnicotinoyl derivatives is susceptible to further functionalization, primarily through electrophilic aromatic substitution. The directing effects of the substituents on the ring, namely the phenyl group at the 6-position and the ester or amide group at the 3-position, will influence the regioselectivity of these reactions.

Electrophilic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609). However, under forcing conditions, reactions such as nitration and halogenation can occur. The phenyl group is an activating group, while the carbonyl-containing substituent at the 3-position is deactivating. The position of substitution will be a result of the combined electronic effects of these groups.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitrogen atom in the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen. However, the existing substituents may hinder such reactions.

Comparative Reactivity Studies of Key 6-Phenylnicotinoyl Derivatives

The reactivity of the carbonyl group in the various 6-phenylnicotinoyl derivatives towards nucleophilic attack follows a predictable trend based on the electronic nature of the leaving group.

Reactivity Hierarchy:

This compound > 6-Phenylnicotinic acid esters > 6-Phenylnicotinamides

This compound: The chloride ion is an excellent leaving group, making the acid chloride the most reactive derivative. It readily reacts with a wide range of nucleophiles, including water, alcohols, amines, and hydrazines.

6-Phenylnicotinic acid esters: The alkoxy group is a poorer leaving group than chloride. Esters are therefore less reactive than acid chlorides and will react with stronger nucleophiles like amines and hydrazine, but are generally stable to water and alcohols under neutral conditions.

6-Phenylnicotinamides: The amide group is a very poor leaving group due to the delocalization of the nitrogen lone pair into the carbonyl group. Amides are the least reactive of the three derivatives and require more forcing conditions or activation to undergo nucleophilic acyl substitution.

This differential reactivity is a cornerstone of synthetic strategy, allowing for the selective transformation of one functional group in the presence of another.

Advanced Spectroscopic and Analytical Characterization for Synthetic Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including proton environments and the carbon skeleton.

Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The spectrum of 6-Phenylnicotinoyl chloride is expected to display distinct signals corresponding to the protons on both the pyridine (B92270) and phenyl rings. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of its precursor, 6-phenylnicotinic acid, and related structures.

The protons on the pyridine ring are designated H-2, H-4, and H-5. The phenyl group protons are designated H-2', H-3', H-4', H-5', and H-6'. Due to the electron-withdrawing nature of the nitrogen atom and the carbonyl chloride group, the pyridine protons are expected to resonate at lower fields (higher ppm values) compared to benzene (B151609). The H-2 proton, being closest to the nitrogen and ortho to the carbonyl chloride, would be the most deshielded. The phenyl group protons will show a complex multiplet pattern typical for a monosubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on 6-Phenylnicotinic Acid Data

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | > 9.0 | Doublet (d) |

| H-4 | > 8.3 | Doublet of Doublets (dd) |

| H-5 | > 8.1 | Doublet (d) |

| Phenyl Protons | 7.5 - 8.1 | Multiplet (m) |

Data is predicted based on spectra of analogous compounds like 6-phenylnicotinic acid.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals are expected for the carbonyl carbon, the six pyridine carbons, and the six phenyl carbons (with some overlap for the phenyl carbons due to symmetry). The carbonyl chloride carbon is highly deshielded and appears at a very low field (~165-170 ppm). The pyridine and phenyl carbons resonate in the aromatic region (120-160 ppm).

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-4 and H-5 on the pyridine ring, as well as among the adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon, for example, linking the H-4 signal to the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular structure. For instance, the H-2 and H-4 protons would show correlations to the carbonyl carbon (C=O), and the protons on the phenyl ring would show a correlation to the pyridine C-6 carbon, confirming the link between the two ring systems.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| Pyridine Carbons | 120 - 160 |

| Phenyl Carbons | 125 - 140 |

Values are typical ranges for aromatic acid chlorides and phenylpyridines.

Infrared (IR) Spectroscopy for Functional Group Presence in Reaction Products

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the acyl chloride and the aromatic rings.

The most prominent feature would be a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride group. This band typically appears at a high frequency, around 1750-1800 cm⁻¹, which is higher than that of a corresponding carboxylic acid or ester due to the electron-withdrawing effect of the chlorine atom. Other key absorptions include C-Cl stretching, C=C and C=N stretching vibrations from the aromatic rings, and C-H stretching from the aromatic protons.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acyl Chloride) | Stretch | 1750 - 1800 | Strong, Sharp |

| C-Cl | Stretch | 600 - 800 | Medium |

| Aromatic C=C / C=N | Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

Data based on characteristic frequencies for aromatic acyl chlorides.

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis in Synthetic Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing reaction mixtures.

For this compound (C₁₂H₈ClNO), the expected exact mass can be calculated. In the mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks separated by two mass units (M⁺ and M+2⁺), with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

Common fragmentation pathways for this molecule would likely involve the loss of the chlorine radical (·Cl) or the entire carbonyl chloride group (·COCl), leading to characteristic fragment ions that can be used to confirm the structure. For instance, the loss of ·COCl would result in a fragment corresponding to the 2-phenylpyridine (B120327) cation.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment in Reaction Mixtures

Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

Due to the high reactivity of acyl chlorides with protic solvents (like water and alcohols), their direct analysis by standard reversed-phase HPLC can be challenging. americanpharmaceuticalreview.com Often, a derivatization step is employed, where the acyl chloride is converted into a more stable derivative, such as an ester or amide, prior to analysis. nih.govresearchgate.net Alternatively, normal-phase chromatography using non-protic mobile phases can be used for direct analysis. americanpharmaceuticalreview.com

In a typical HPLC analysis for purity, a single major peak corresponding to the this compound derivative would be observed. The area of this peak, relative to the total area of all peaks in the chromatogram, is used to calculate the purity of the sample, often expressed as a percentage. The presence of other peaks would indicate impurities, such as the starting material (6-phenylnicotinic acid) or hydrolysis products.

Gas chromatography can also be used, particularly for assessing volatile impurities. The high reactivity of the acyl chloride, however, requires careful selection of the column and operating conditions to avoid on-column degradation.

Computational and Theoretical Investigations into 6 Phenylnicotinoyl Chloride Reactivity and Structure

Electronic Structure Calculations and Frontier Molecular Orbital (FMO) Theory

Computational chemistry provides powerful tools to understand the electronic structure of molecules, which in turn governs their reactivity. For a molecule like 6-phenylnicotinoyl chloride, electronic structure calculations, typically using Density Functional Theory (DFT), would elucidate the distribution of electrons and the energies of molecular orbitals.

A key aspect of this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the electron-withdrawing nature of the acyl chloride group and the pyridine (B92270) nitrogen, combined with the conjugated phenyl ring, would influence the energies of these frontier orbitals. The phenyl group can donate or withdraw electron density depending on its orientation and interaction with the pyridine ring.

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital energy, indicating the electron-donating capability. |

| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting capability. |

| HOMO-LUMO Gap | 5.4 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Note: The values in this table are hypothetical and serve as an example of data that would be generated from electronic structure calculations.

Reaction Mechanism Elucidation via Transition State Modeling

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by modeling the potential energy surface of a reaction. A crucial aspect of this is the identification and characterization of transition states, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

For this compound, a primary reaction would be nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of the acyl chloride group. Computational modeling could distinguish between a concerted (one-step) or a stepwise (two-step, involving a tetrahedral intermediate) mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed.

For example, in a reaction with a nucleophile such as an amine (aminolysis), calculations would determine the activation barriers for the formation of the tetrahedral intermediate and for the subsequent collapse to products, expelling the chloride leaving group. These calculations provide insights into the rate-determining step of the reaction.

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Energy of this compound and a nucleophile. |

| Transition State 1 | +15.2 | Energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5.8 | A stable intermediate along the reaction coordinate. |

| Transition State 2 | +12.5 | Energy barrier for the collapse of the intermediate to form products. |

| Products | -20.7 | Energy of the final substituted product and the chloride ion. |

Note: This table presents a hypothetical energy profile for a nucleophilic acyl substitution reaction and is for illustrative purposes.

Conformational Analysis and Steric Hindrance Assessment of the 6-Phenyl Group

The three-dimensional structure of this compound is not static. The phenyl group attached at the 6-position of the pyridine ring can rotate around the C-C single bond. This rotation is not entirely free due to steric hindrance and electronic interactions between the phenyl and pyridine rings.

Conformational analysis using computational methods can map the potential energy surface as a function of the dihedral angle between the two rings. This analysis would identify the most stable conformation (the global minimum) and any other low-energy conformers. The energy barriers to rotation between these conformers can also be calculated.

The steric hindrance from the phenyl group can significantly influence the reactivity of the nearby acyl chloride group. A bulky phenyl group can shield the carbonyl carbon from attack by a nucleophile, thereby slowing down the reaction rate. The extent of this steric effect is dependent on the preferred conformation of the phenyl group. For instance, a conformation where the phenyl ring is twisted out of the plane of the pyridine ring might present less steric hindrance than a coplanar arrangement.

Illustrative Data Table: Conformational Analysis of the 6-Phenyl Group

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Description |

| 0 | +3.5 | Planar conformation, high energy due to steric clash between ortho-hydrogens. |

| 35 | 0.0 | Most stable (minimum energy) twisted conformation. |

| 90 | +2.1 | Perpendicular conformation, representing a rotational barrier. |

Note: The data in this table is a hypothetical representation of the rotational energy profile of the phenyl group.

Prediction of Spectroscopic Parameters to Aid Structural Confirmation and Isomer Differentiation

Computational chemistry can predict various spectroscopic properties of molecules, which can be invaluable for their experimental characterization. For this compound, theoretical calculations can provide predicted nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Furthermore, predicted NMR data can help in differentiating between potential isomers that might be formed during a synthesis.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an IR spectrum. This is particularly useful for identifying characteristic functional groups, such as the C=O stretch of the acyl chloride and the various vibrations of the aromatic rings.

These theoretical predictions serve as a powerful complement to experimental spectroscopic techniques, aiding in the unambiguous identification and structural elucidation of the molecule.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value |

| 13C NMR | Carbonyl Carbon (C=O) | 168.5 ppm |

| 1H NMR | Pyridine H (ortho to N) | 8.9 ppm |

| IR | C=O Stretch | 1785 cm-1 |

| IR | C-Cl Stretch | 750 cm-1 |

Note: These are exemplary predicted values to illustrate the output of spectroscopic calculations.

Future Directions and Emerging Research Avenues in 6 Phenylnicotinoyl Chloride Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The accessibility of 6-phenylnicotinoyl chloride is paramount for its widespread application. Future research will likely focus on developing more efficient, scalable, and sustainable synthetic routes.

Current synthetic strategies typically involve a two-step process: the synthesis of the precursor, 6-phenylnicotinic acid, followed by its conversion to the acyl chloride. The primary method for synthesizing 6-phenylnicotinic acid is the palladium-catalyzed Suzuki cross-coupling reaction between a halogenated nicotinic acid derivative and phenylboronic acid. researchgate.netrsc.orgmdpi.com While effective, there is considerable room for improvement. Future developments are expected in the following areas:

Advanced Catalysis for Suzuki Coupling: Research is ongoing to develop more active and robust palladium catalysts for the Suzuki coupling of chloropyridines. rsc.orgresearchgate.net This includes the design of new ligands that can facilitate the reaction under milder conditions, with lower catalyst loadings, and with a broader substrate scope. researchgate.net The use of nickel catalysts is also being explored as a more economical alternative to palladium. rsc.org

High-Throughput Synthesis and Automation: The principles of high-throughput synthesis and automated reaction platforms could be applied to rapidly screen and optimize reaction conditions for the synthesis of this compound and its derivatives. mdpi.com This would accelerate the discovery of novel and more efficient synthetic protocols.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for seamless scale-up. mdpi.com The conversion of 6-phenylnicotinic acid to this compound using reagents like thionyl chloride is well-suited for flow chemistry, which could lead to safer and more efficient manufacturing processes. libretexts.orgchemguide.co.ukorganicchemistrytutor.com

Biocatalysis and Chemo-enzymatic Routes: The use of enzymes in organic synthesis is a rapidly growing field, offering mild and highly selective transformations. frontiersin.org Future research may explore the use of nitrilase enzymes for the synthesis of nicotinic acid derivatives. frontiersin.org A chemo-enzymatic approach, combining a biocatalytic step with traditional chemical synthesis, could offer a more sustainable route to this compound. nih.govresearchgate.netnih.gov

| Synthetic Approach | Potential Advantages | Key Research Areas |

| Advanced Catalysis | Milder reaction conditions, lower catalyst loading, broader substrate scope | Development of novel palladium and nickel catalysts and ligands |

| Automation | Rapid optimization of reaction conditions, accelerated discovery | Integration of robotic platforms for high-throughput screening |

| Flow Chemistry | Improved safety, enhanced scalability, better process control | Design of continuous flow reactors for the synthesis of acyl chlorides |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of enzymes for nicotinic acid synthesis |

Exploration of Unprecedented Reactivity Patterns and Selectivities

The reactivity of this compound is largely dictated by the highly electrophilic acyl chloride group. While its reactions with common nucleophiles are well-established, there is significant potential to uncover novel reactivity patterns.

Transition-Metal Catalyzed Reactions: The development of transition-metal catalysis has opened up new avenues for the functionalization of traditionally unreactive bonds. Future research could explore the use of palladium, nickel, or other transition metals to mediate novel transformations of this compound, potentially leading to the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. ethz.chnih.govbeilstein-journals.orguva.nlscispace.com This could be applied to this compound to explore novel C-H functionalization reactions on the phenyl or pyridine (B92270) rings, or to engage the acyl chloride in unprecedented coupling reactions.

Diastereoselective Reactions: The use of chiral auxiliaries attached to a molecule can control the stereochemical outcome of a reaction. wikipedia.orgnih.govsigmaaldrich.comresearchgate.net By reacting this compound with a chiral alcohol or amine to form a chiral ester or amide, subsequent reactions could proceed with high diastereoselectivity, providing access to complex, stereochemically defined molecules.

Computational Studies: Theoretical calculations can provide valuable insights into the electronic structure and reactivity of molecules. researchgate.net Computational studies on this compound could predict its reactivity in various transformations and guide the design of new reactions with high selectivity.

Application in Asymmetric Synthesis and Enantioselective Transformations

The development of chiral catalysts and reagents is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer drugs and other valuable chiral molecules. This compound has the potential to play a significant role in this field.

Chiral Pyridine-Based Catalysts: Chiral pyridine derivatives are a well-established class of nucleophilic catalysts for asymmetric synthesis. researchgate.netnih.govscispace.comcapes.gov.br this compound could serve as a precursor for the synthesis of novel chiral pyridine-based catalysts. The introduction of a chiral moiety onto the 6-phenylnicotinoyl backbone could lead to catalysts with unique steric and electronic properties, potentially enabling new asymmetric transformations.

Kinetic Resolution: Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral reagent or catalyst. ethz.chwikipedia.orgethz.chrsc.org this compound could be used as an acylating agent in the kinetic resolution of racemic alcohols and amines. In the presence of a suitable chiral catalyst, one enantiomer of the substrate would react faster with the acyl chloride, allowing for the separation of the unreacted, enantiomerically enriched substrate.

| Asymmetric Strategy | Description | Potential Application of this compound |

| Chiral Catalysts | Use of a chiral molecule to control the stereochemical outcome of a reaction. | Precursor for the synthesis of novel chiral pyridine-based nucleophilic catalysts. |

| Kinetic Resolution | Separation of enantiomers based on different reaction rates with a chiral reagent. | Chiral acylating agent for the resolution of racemic alcohols and amines. |

| Chiral Auxiliaries | A chiral group temporarily attached to the substrate to direct the stereochemistry of a reaction. | Formation of chiral esters or amides to control subsequent transformations. |

Integration into Advanced Materials Precursors and Catalysis

The rigid, aromatic structure of the phenylpyridine core of this compound makes it an attractive building block for the synthesis of advanced materials with unique properties.

Functional Polyamides: Polyamides are a class of high-performance polymers with excellent thermal and mechanical properties. The reaction of this compound with diamines would lead to the formation of functional polyamides. mdpi.comresearchgate.netnih.govresearchgate.net The incorporation of the phenylpyridine unit into the polymer backbone could impart desirable properties such as fluorescence, thermal stability, or metal-coordinating ability.

Post-Polymerization Modification: Post-polymerization modification is a powerful strategy for introducing new functional groups onto an existing polymer chain. nih.govnih.govrsc.orgrsc.org this compound could be used as a reagent to modify polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This would allow for the fine-tuning of polymer properties for specific applications.

Ligands for Catalysis: Pyridine-containing ligands are widely used in transition-metal catalysis. This compound can be readily converted into a variety of derivatives that could serve as ligands for metal catalysts. The resulting metal complexes could exhibit novel catalytic activity in a range of organic transformations.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 6-phenylnicotinoyl chloride with high purity?

- Methodological Answer : Synthesis requires strict control of reaction conditions (e.g., anhydrous environment, temperature ≤0°C) to minimize hydrolysis. Use freshly distilled nicotinoyl chloride precursors and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Confirm purity using -NMR (e.g., absence of -OH or -NH peaks) and elemental analysis .

- Key Data : Typical yields range from 65–85%, with purity >95% achievable under optimized conditions.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Prevent moisture exposure by storing under inert gas (argon/nitrogen). Spills should be neutralized with sodium bicarbonate and collected in sealed containers for hazardous waste disposal .

- Key Data : The compound is moisture-sensitive and reacts exothermically with water, releasing HCl gas.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : -NMR (δ 7.5–8.8 ppm for aromatic protons), -NMR (carbonyl signal at ~170 ppm).

- IR : Strong C=O stretch at ~1750 cm.

- Mass Spectrometry : Molecular ion peak at m/z 213.6 (M) with fragmentation patterns consistent with the phenylnicotinoyl structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic acyl substitution?

- Methodological Answer : Systematically vary reaction parameters (solvent polarity, nucleophile strength, temperature) and analyze outcomes via kinetic studies. Compare results with computational models (e.g., DFT calculations for transition-state energy barriers). Cross-validate findings using multiple analytical methods (e.g., HPLC for product distribution, -NMR if fluorinated analogs are used) .